molecular formula C11H20N2O4 B1343735 3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid CAS No. 368866-17-5

3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

Cat. No. B1343735
M. Wt: 244.29 g/mol
InChI Key: OSYGMOYBKKZJES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is a compound that is part of a class of chemicals known as amino acids, which are the building blocks of proteins. The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis to protect the amine functionality during chemical reactions.

Synthesis Analysis

The synthesis of related Boc-protected amino compounds has been reported in the literature. For instance, (R)-3-[(tert-Butoxycarbonyl)amino]piperidine was prepared from d-ornithine in a two-step process involving the conversion of N-Boc-protected 3-aminolactams into imido esters by O-alkylation, followed by hydrogenation to amines under mild conditions using a standard hydrogenation catalyst . Similarly, an improved synthesis method for (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid from 3-aminobenzoic acid has been described, which utilizes milder and more selective conditions, including both classical salt resolution and enzymatic approaches to achieve high selectivity .

Molecular Structure Analysis

The molecular structure of Boc-protected amino acids typically includes an amino group protected by the Boc group and a carboxylic acid moiety. The Boc group can be removed under acidic conditions, revealing the free amine which can then participate in further reactions, such as peptide bond formation.

Chemical Reactions Analysis

Boc-protected amino acids can be activated as their active esters in the presence of DMAP with tert-butyl carbonates (BOC-OX), which are prepared in situ by the reaction of X-OH and di-tert-butyl dicarbonate (BOC2O). This activation leads to the efficient formation of benzotriazinonyl esters, which are intermediates in reactions with primary and secondary amines to afford amides or peptides in good yield .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids like 3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid are influenced by the protective group and the amino acid structure. The Boc group increases the steric bulk and provides chemical stability to the amino group, allowing for selective reactions at other sites of the molecule. The presence of the carboxylic acid group allows for the formation of active esters and subsequent amide or peptide bond formation. The specific physical properties such as melting point, solubility, and stability would depend on the exact structure of the compound and the conditions under which it is stored and used.

Scientific Research Applications

Synthesis and Chemical Properties

3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active compounds. Its tert-butoxycarbonyl (Boc) group is a common protecting group for amines, allowing for selective reactions in complex synthetic pathways.

  • Synthetic Utility in Medicinal Chemistry : This compound has been utilized in the synthesis of potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors, showing significant inhibitory activities in enzyme and cell-based assays, and demonstrating the reduction of hepatic de novo fatty acid synthesis in rats after oral administration (Chonan et al., 2011).

  • Role in Synthesizing Piperazine Derivatives : Its utility extends to the synthesis of novel piperazine derivatives as highlighted in research for novel heterocyclic amino acids, where N-Boc protected ester forms of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were developed for use as building blocks in medicinal chemistry (Matulevičiūtė et al., 2021).

Catalysis and Material Science

Beyond pharmaceuticals, the compound finds applications in material science and catalysis, underscoring its versatility across various fields of scientific research.

  • Advancements in Catalysis : Research into novel dendritic G-2 melamines comprising piperidine motifs as key linkers showcases the compound's role in synthesizing materials with potential applications in catalysis and material science. These dendrimers, due to their unique structural features, have shown potential for self-assembly into large homogeneously packed spherical nano-aggregates (Sacalis et al., 2019).

Biochemical Research

Its biochemical utility is evident in the synthesis of complex molecules for biochemical research, demonstrating the broad applicability of this chemical in scientific studies.

  • Biochemical Applications : The synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives from related compounds and their subsequent evaluation for antimicrobial activity highlight the broader biochemical research applications. Such derivatives have been synthesized with excellent yields and have shown strong activities against tested microorganisms, indicating the compound's role in developing new antimicrobial agents (Pund et al., 2020).

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 . It should be avoided contact with skin and eyes, and not be breathed in or ingested .

properties

IUPAC Name

3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-6-4-5-11(12,7-13)8(14)15/h4-7,12H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYGMOYBKKZJES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646951
Record name 3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

CAS RN

368866-17-5
Record name 3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

1-(tert-butoxycarbonyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-3-carboxylic acid was resolved by chiral HPLC resolution {Merck 50 mm 16 μm Kromasil Chirose 2 No. CT9014, tert-butylmethylether/iso-propanol (90/10). The second eluted enantiomer (800 mg, 1.71 mmol) 1-(tert-butoxycarbonyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-3-carboxylic acid (Isomer 2) was deprotected using an analogous procedure to that described for the equivalent step in Example 89 to give 3-amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (Isomer 2); 1H NMR Spectrum: (D2O) 1.44 (s, 9H); 1.63 (m, 1H); 1.79 (d, 1H); 1.97 (d, 1H); 2.10 (m, 1H); 2.88 (t, 1H); 3.33 (d, 1H); 4.09 (m, 2H).
Name
tert-butylmethylether iso-propanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

1-(tert-butoxycarbonyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-3-carboxylic acid was resolved by chiral HPLC resolution {Merck 50 mm 16 μm Kromasil Chirose 2 No. CT9014, tert-butylmethylether/iso-propanol (90/10). The first eluted enantiomer (800 mg, 1.71 mmol) 1-(tert-butoxycarbonyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-3-carboxylic acid (Isomer 1) was dissolved in N,N-dimethylformamide (10 ml) and piperidine (0.85 ml, 8.55 mmol) added. The mixture was stirred at room temperature over night. The resulting white precipitate was filtered off. The filtrates were concentrated and the residues purified by column chromatography on silica eluting with saturated ammonia in methanol/dichloromethane (25/75). The fractions containing the desired product were combined with the filtered solids and evaporated to give 3-amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (Isomer 1) (339 mg, 81%); 1H NMR Spectrum: (D2O) 1.44 (s, 9H); 1.63 (m, 1H); 1.79 (d, 1H); 1.97 (d, 1H); 2.10 (m, 1H); 2.88 (t, 1H); 3.33 (d, 1H); 4.09 (m, 2H).
Name
tert-butylmethylether iso-propanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0.85 mL
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.